molecular formula C18H22N2O3 B1666183 BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-p-HYDROXY- CAS No. 108367-29-9

BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-p-HYDROXY-

Cat. No. B1666183
M. Wt: 314.4 g/mol
InChI Key: IGULDMZFEXPBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(5-(p-aminophenoxy)pentyl)-p-hydroxy- is a bioactive chemical.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Benzamide derivatives, including similar compounds to BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-p-HYDROXY, have been identified to possess antimicrobial and antioxidant properties. A study on new benzamide isolated from Streptomyces sp. YIM 67086 revealed significant antimicrobial activities against various strains, as well as notable antioxidant activity (Yang et al., 2015).

Molecular Magnetism Applications

Certain benzamide derivatives have been used in the creation of single-molecule and single-chain magnets. Specifically, ligands derived from benzamide were coordinated with copper ions to form metalloligands, which showed potential in developing magnetically interesting materials (Costes et al., 2010).

Biological Activity Against Pathogens

Benzamide derivatives have shown a broad spectrum of biological activity against mycobacterial, bacterial, and fungal strains. This includes activities comparable to or higher than standard antimicrobial agents like isoniazid and ciprofloxacin (Imramovský et al., 2011).

Chemical Synthesis and Applications

In chemical synthesis, benzamide derivatives have been used for selective N-benzoylation of aminophenols. This process is significant in the synthesis of compounds of biological interest, highlighting the chemical versatility of benzamide derivatives (Singh et al., 2017).

Antifungal Agents

Synthesis of benzamide derivatives has led to the development of potential antifungal agents. These compounds have been characterized and screened for their effectiveness against various fungal infections (Narayana et al., 2004).

Drug Delivery and Brain Targeting

Benzamide analogues have been utilized in designing drug delivery systems targeting the brain. These systems have shown potential in enhancing the efficacy of gene therapy by optimizing the delivery of therapeutic agents to the brain (Li et al., 2011).

properties

CAS RN

108367-29-9

Product Name

BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-p-HYDROXY-

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide

InChI

InChI=1S/C18H22N2O3/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-20-18(22)14-4-8-16(21)9-5-14/h4-11,21H,1-3,12-13,19H2,(H,20,22)

InChI Key

IGULDMZFEXPBHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O

Appearance

Solid powder

Other CAS RN

108367-29-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(5-(p-aminophenoxy)pentyl)-p-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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